molecular formula C14H16O2 B8033402 6-Butoxynaphthalen-2-OL

6-Butoxynaphthalen-2-OL

Cat. No. B8033402
M. Wt: 216.27 g/mol
InChI Key: ZURYMAGYNVUZDI-UHFFFAOYSA-N
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Description

6-Butoxynaphthalen-2-OL is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant Activity : Studies have shown that certain bisphenols, including those structurally related to 6-Butoxynaphthalen-2-OL, exhibit significant antioxidant activity. This activity is attributed to the stabilization of the aroxyl radical through intramolecular hydrogen bonding and reduced steric crowding around the hydroxyl group (Amorati, 2003).

  • Radical Scavenging Activity : Compounds analogous to this compound have been studied for their peroxyl-radical-scavenging activity. These activities are significant and comparable to other known antioxidants (Stobiecka, 2016).

  • Catalytic Activity in Organic Reactions : Certain phthalocyanine compounds, structurally related to this compound, have been synthesized and tested as catalysts in reactions like the oxidation of cyclohexene. These compounds show promising selectivity and conversion rates (Gökçe, 2013).

  • Solvent and Phase Behavior Studies : Research on compounds similar to this compound, such as butan-1-ol, has provided insights into their behavior in solvent mixtures and the influence on thermodynamic properties like molar enthalpy and entropy (Tamura, 2000).

  • Carrier Mobility in Liquid-Crystalline Photoconductors : A study on a liquid-crystalline photoconductor structurally related to this compound showed that different phases of the material exhibit varying carrier mobilities, which are crucial for electronic and optoelectronic applications (Funahashi, 1998).

  • Biomonitoring of Environmental Chemicals : Research has included this compound analogs in studies monitoring human exposure to various environmental chemicals. Such studies are vital in understanding the potential health impacts of these compounds (Frederiksen, 2014).

properties

IUPAC Name

6-butoxynaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10,15H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURYMAGYNVUZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.